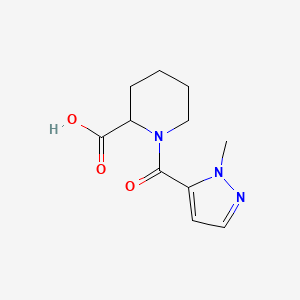
1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C11H15N3O3. It is a white crystalline solid that is stable at room temperature and soluble in water and some organic solvents. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid can be synthesized through a multi-step process:
Formation of 1-methyl-1H-pyrazole: This is achieved by reacting pyrazole with acetone.
Carboxylation: The 1-methyl-1H-pyrazole is then reacted with chloroalkyl carboxylic acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-5-carboxylic acid
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 2-methyl-2H-pyrazole-3-carboxylic acid
Uniqueness
1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid is unique due to its specific structure, which combines the pyrazole and piperidine rings with carboxylic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2-methylpyrazole-3-carbonyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-13-8(5-6-12-13)10(15)14-7-3-2-4-9(14)11(16)17/h5-6,9H,2-4,7H2,1H3,(H,16,17) |
InChI Key |
QRUWMOYAQBOEGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


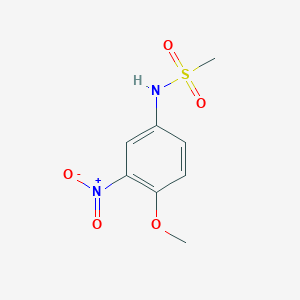
![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)

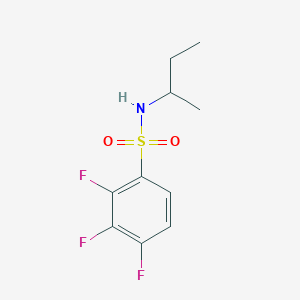

![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)
![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)
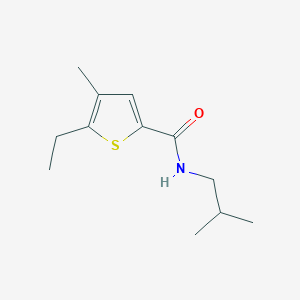


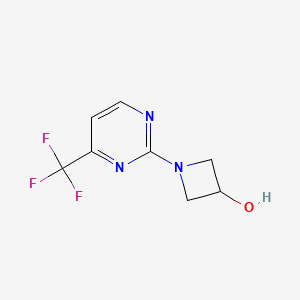
![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
